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molecular formula C8H9NO2 B2537317 3-Cyclopropyl-1H-pyrrole-2-carboxylic acid CAS No. 1369142-11-9

3-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2537317
M. Wt: 151.165
InChI Key: UEUCKYAPXLSACG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09340547B2

Procedure details

To a suspension of the starting methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate (0.9 g, 3 mmol) in tetrahydrofurane (4.6 mL) and water (2.3 mL) was added lithium hydroxide (0.29 g, 12 mmol) and this mixture was heated to 100° C. in a microwave vial during 4 hours. Next, the reaction mixture was poured into water (50 mL) and this aqueous phase was washed with diethyl ether (2×). Afterwards, the aqueous layer was acidified until pH=3 by adding solid phosphoric acid and extracted with ethyl acetate (3×). The organic solution was washed with water and brine, dried (Na2SO4) and concentrated in vacuum to give 370 mg of the title compound.
Name
methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:8]=[CH:7][N:6](S(C3C=CC=CC=3)(=O)=O)[C:5]=2[C:18]([O:20]C)=[O:19])[CH2:3][CH2:2]1.[OH-].[Li+]>O1CCCC1.O>[CH:1]1([C:4]2[CH:8]=[CH:7][NH:6][C:5]=2[C:18]([OH:20])=[O:19])[CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
methyl 3-cyclopropyl-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate
Quantity
0.9 g
Type
reactant
Smiles
C1(CC1)C1=C(N(C=C1)S(=O)(=O)C1=CC=CC=C1)C(=O)OC
Name
Quantity
4.6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
this aqueous phase was washed with diethyl ether (2×)
ADDITION
Type
ADDITION
Details
by adding solid phosphoric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The organic solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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